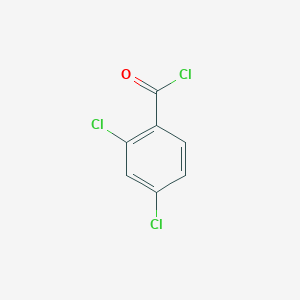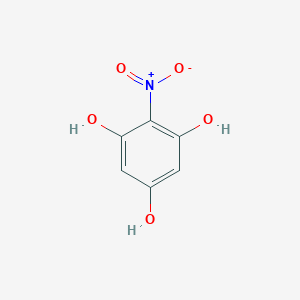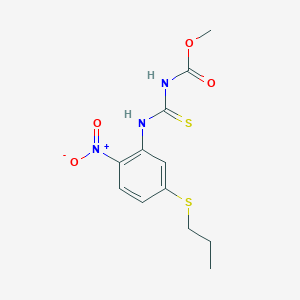
6-ketoprostaglandin E1
Overview
Description
- 6-Keto-PGE1 is a bioactive derivative of Prostaglandin E1 (PGE1).
- It plays a crucial role in various biological processes, including inflammation, cell proliferation, tumor growth, and blood flow regulation .
- Its chemical structure consists of a 20-carbon backbone with a ketone group at the 6th position.
Mechanism of Action
Target of Action
6-Ketoprostaglandin E1 (6-keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2) . Its primary targets include the renin-angiotensin system and platelets . It plays a crucial role in stimulating renin secretion , inhibiting platelet aggregation , and reducing blood pressure and vascular resistance .
Mode of Action
6-keto-PGE1 interacts with its targets to induce a range of physiological responses. Like PGI2, it is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .
Biochemical Pathways
6-keto-PGE1 arises during the metabolic transformation of PGI2 through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues, including liver, blood platelets, and renal cortex . This transformation has important implications for understanding the time-dependency of prostacyclin-induced physiological responses .
Pharmacokinetics
As PGI2 is unstable, having a half-life of approximately 3 min in aqueous solution , the identification of an active and stable metabolite of prostacyclin, such as 6-keto-PGE1, is significant. In contrast to PGI2, when 6-keto-PGE1 is incubated in aqueous solution at pH 7.4, 37°C, its platelet anti-aggregatory activity remains undiminished for at least 20 min .
Result of Action
The changes in circulatory function induced by 6-keto-PGE1 bear a close resemblance to the changes caused by prostacyclin (PGI2) . It is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .
Action Environment
The action, efficacy, and stability of 6-keto-PGE1 are influenced by various environmental factors, including pH and temperature . For instance, its platelet anti-aggregatory activity remains undiminished when incubated in aqueous solution at pH 7.4, 37°C .
Biochemical Analysis
Biochemical Properties
6-Ketoprostaglandin E1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for Adenylate cyclase type III . It may arise during the metabolic transformation of prostacyclin through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues, including liver, blood platelets, and renal cortex .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance in diverse regional circulations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is identified as an active and stable metabolite of prostacyclin, which has important implications for understanding the time-dependency of prostacyclin-induced physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, when 6-keto-PGE1 is incubated in aqueous solution at pH 7.4, 37°C, its platelet anti-aggregatory activity remains undiminished for at least 20 minutes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In chloralose-anesthetized dogs, 6-keto-PGE1 and prostacyclin were injected as a bolus into the left circumflex coronary artery in doses of 250 to 4000 ng. Coronary artery blood flow significantly increased and coronary artery resistance decreased in a dose-related manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It may arise during the metabolic transformation of prostacyclin through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
- Synthetic routes for 6-Keto-PGE1 involve chemical modifications of PGE1.
- Industrial production methods typically use enzymatic or chemical transformations.
- Reaction conditions vary, but they often include oxidation or reduction steps.
Chemical Reactions Analysis
- 6-Keto-PGE1 undergoes reactions such as oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4) and reducing agents (e.g., LiAlH4).
- Major products include derivatives with modified functional groups.
Scientific Research Applications
- In chemistry: Used as a model compound for studying lipid metabolism.
- In biology: Investigated for its effects on cell signaling pathways.
- In medicine: Explored for potential therapeutic applications, especially in cardiovascular diseases.
- In industry: May serve as a precursor for drug development.
Comparison with Similar Compounds
- 6-Keto-PGE1 is unique due to its ketone group and specific biological activities.
- Similar compounds include other prostaglandins (e.g., PGE2, PGF1α), but each has distinct properties .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDCKODIMKLNO-CTBSXBMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318279 | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67786-53-2 | |
| Record name | 6-Keto-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67786-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Keto-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67786-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Ketoprostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)








![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
